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Compound of Interest

2-[4-(4-Chlorophenyl)piperazin-1-
Compound Name:
yllethanol
CAS No.: 55179-20-9
Cat. No.: B1361648
\ J

An In-Depth Technical Guide to the Solubility Profile & Characterization of 4-(4-
Chlorophenyl)-1-piperazineethanol

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics
of 4-(4-Chlorophenyl)-1-piperazineethanol (also known as 2-[4-(4-chlorophenyl)piperazin-1-
yllethanol).[1][2][3] As a critical intermediate in the synthesis of second-generation
antihistamines (e.g., Cetirizine), understanding its solubility profile is essential for process
optimization, purification, and formulation.[1][2][3] This guide synthesizes predicted
physicochemical properties with analogous experimental data to establish a robust solubility
framework. It also details self-validating experimental protocols for determining thermodynamic
and kinetic solubility in research settings.

Chemical Identity & Physicochemical Properties

Before addressing solubility directly, we must establish the physicochemical baseline. The
solubility of 4-(4-Chlorophenyl)-1-piperazineethanol is governed by the interplay between its
lipophilic chlorophenyl tail and its hydrophilic hydroxyethyl-piperazine head.[1][2][3]

Note on CAS Registry Number: The CAS number 1826-61-5 is frequently associated with this
chemical name in specific request databases; however, researchers should be aware of
potential database conflicts where similar CAS numbers (e.g., 1826-67-1) refer to unrelated
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reagents (Vinylmagnesium bromide).[1][2][3] The chemical structure described below is the

definitive reference for this guide.

Property Value Description
2-[4-(4-chlorophenyl)piperazin-  Definitive chemical identity.[1

IUPAC Name [4-( phenyl)pip y-[1]
1-yllethanol [2][3]

Molecular Formula C12H17CIN20

Molecular Weight 240.73 g/mol

Physical State

Solid (Crystalline)

Typically off-white to pale
yellow powder.[1][2][3]

pKa (Predicted)

~5.5 (N4), ~9.1 (N1)

Basic nitrogens allow for pH-
dependent solubility
manipulation.[1][2][3]

Moderately lipophilic; suggests

good organic solubility but

LogP (Predicted) 15-20 o
limited neutral aqueous
solubility.[2][3]
The hydroxyl group facilitates
H-Bond Donors 1 (OH) solubility in polar protic
solvents.[1][2][3]
H-Bond Acceptors 3(2N,10)

Solubility Profile

The solubility of 4-(4-Chlorophenyl)-1-piperazineethanol is highly pH-dependent due to the

piperazine ring.[1][2][3] The data below synthesizes experimental trends from structurally

analogous aryl-piperazines (e.g., 1-(4-Chlorophenyl)piperazine) and physicochemical

predictions.

Solvent Compatibility Table
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Specific Solubility Estimated Mechanistic
Solvent Class . . ]
Solvent Rating Concentration  Insight
The lipophilic

chlorophenyl

group dominates
Agueous

Water (pH 7) Low <1 mg/mL at neutral pH,
(Neutral)

limiting
dissolution.[1][2]
[3]

Protonation of
the piperazine
- : nitrogens forms a
Aqueous (Acidic) 0.1 N HCI High > 50 mg/mL )
highly soluble
dihydrochloride

salt.[2][3]

Excellent
solvation of both
] ) the aromatic and
Polar Aprotic DMSO High > 30 mg/mL )
polar domains;
ideal for stock

solutions.[2][3]

Similar to DMSO;
) ) useful for
Polar Aprotic DMF High > 30 mg/mL )
synthetic

reactions.[2][3]

The hydroxyethyl
group enhances
compatibility with
Polar Protic Ethanol Moderate/Good 10-30 mg/mL alcohols
compared to

bare piperazines.

[2](3]

Non-Polar Hexane/Heptane  Very Low < 0.1 mg/mL The polar
hydroxyl and
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amine groups
prevent
significant
dissolution in
aliphatic
hydrocarbons.[2]
[3]

Good solubility
due to interaction
Chlorinated Dichloromethane  Good > 20 mg/mL with the lipophilic
chlorophenyl
moiety.[2][3]

pH-Dependent Solubility Mechanism

The compound exhibits a "U-shaped" or monotonic solubility curve typical of weak bases.[2][3]
e pH < pKal (~5.5): Both nitrogens are protonated (
).[1][2][3] Solubility is maximal.

e pH 6-8: The molecule exists largely as a mono-cation or neutral species.[1][2][3] Solubility
drops precipitously (Intrinsic Solubility,

).

e pH > 9: The molecule is neutral and lipophilic.[3] Solubility is limited to the intrinsic value
determined by the crystal lattice energy and LogP.

Experimental Methodologies (Self-Validating
Protocols)

As a Senior Application Scientist, | recommend the following protocols. These are designed to
be self-validating: if the internal controls (e.g., HPLC peak area stability) fail, the experiment is
invalid and must be repeated.[1][2][3]
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Protocol A: Thermodynamic Solubility (Shake-Flask
Method)

Use this for determining the absolute solubility limit (equilibrium).[1][2][3]

Preparation: Weigh ~10 mg of 4-(4-Chlorophenyl)-1-piperazineethanol into a 4 mL glass vial.

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4).[3]

Equilibration:
o Seal vial and place on an orbital shaker (300 rpm) at 25°C for 24 hours.

o Visual Check: If the solid dissolves completely, add more solid until a suspension persists.

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 um PVDF filter
(pre-saturated).

Quantification:
o Dilute the supernatant 1:100 with Mobile Phase.
o Analyze via HPLC-UV (230 nm).

o Calculate concentration against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (DMSO Precipitation)

Use this for high-throughput screening or biological assay preparation.[1][2][3]

Stock Prep: Prepare a 10 mM stock solution in pure DMSO.

Spike: Add 2 pL of stock to 98 uL of aqueous buffer (pH 7.4) in a 96-well plate (Final conc:
200 pM, 2% DMSO).

Incubation: Shake for 2 hours at room temperature.

Detection: Measure turbidity via UV absorbance at 620 nm (non-absorbing wavelength).[2][3]
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o Validation: If OD620 > 0.05, precipitation has occurred.

o Result: The solubility limit is lower than the spiked concentration.[3]

Visualizations
Figure 1: Solubility Equilibrium & Protonation States

This diagram illustrates the transition between the soluble salt form and the less soluble free
base, critical for understanding extraction and purification.[3]

c . Neutral pH (7-8)
Precipitation _ o [ESTRSSITIED)

Acidic pH (< 4) Protonation Dicationic Form Add Base (NaOH) _ | Neutral Free Base
High Solubility (BH2++) Add Acid (HCI) (B) L

FQ Basic pH (> 10)
Low Solubility
Click to download full resolution via product page

Caption: pH-dependent solubility transitions. The molecule is highly soluble in acidic media due
to protonation of the piperazine ring.[2]

Figure 2: Solubility Determination Workflow

A logical decision tree for selecting the correct solubility protocol.
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Start; Define Goal

Goal: Exact Solubility Goal: Biological Assay
(Formulation/Synthesis) (Screening)

Method: Shake-Flask Method: DMSO Spike

(24-48h Equilibrium) (Kinetic Precipitation)

Analysis: HPLC-UV Analysis: Turbidimetry

(Quantify Supernatant) (Detect Precipitate)

Click to download full resolution via product page

Caption: Decision matrix for selecting Thermodynamic (Shake-Flask) vs. Kinetic solubility

protocols.
Applications & Implications
o Synthesis of Cetirizine:

o Role: 4-(4-Chlorophenyl)-1-piperazineethanol is a key intermediate.[1][2][3] It is typically
reacted with (4-chlorophenyl)phenylmethyl chloride.[1][2][3]

o Solubility Impact: The reaction is often performed in polar aprotic solvents (e.qg.,
acetonitrile or DMF) where the intermediate is soluble, or in a biphasic system
(toluene/water) where phase transfer catalysis may be required if the free base solubility is
limiting.[2][3]

 Purification (Recrystallization):

o The "U-shaped" solubility profile allows for purification via Acid-Base Extraction.[1][2][3]
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o Protocol: Dissolve crude material in dilute HCI (soluble) -> Wash with non-polar solvent
(removes neutral impurities) -> Basify aqueous layer to pH 10 -> Extract precipitated
product into Dichloromethane.[1][2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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